molecular formula C9H10INO2 B1454969 1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one CAS No. 1407516-47-5

1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one

Cat. No.: B1454969
CAS No.: 1407516-47-5
M. Wt: 291.09 g/mol
InChI Key: KWJJIIBZJWPHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol . It is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one typically involves the iodination of a precursor pyridine derivative. . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom and other functional groups play a crucial role in its reactivity and interactions with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:

  • 1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
  • 1-(5-Chloro-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
  • 1-(5-Fluoro-6-methoxy-2-methylpyridin-3-yl)ethan-1-one

These compounds share a similar pyridine ring structure but differ in the halogen atom attached. The presence of different halogens can influence their chemical reactivity and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-(5-iodo-6-methoxy-2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-5-7(6(2)12)4-8(10)9(11-5)13-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJJIIBZJWPHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)C)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
Reactant of Route 2
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
Reactant of Route 3
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
Reactant of Route 6
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.